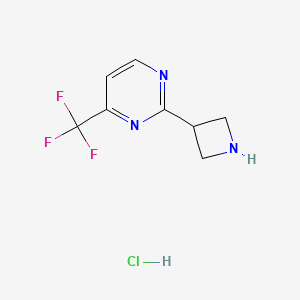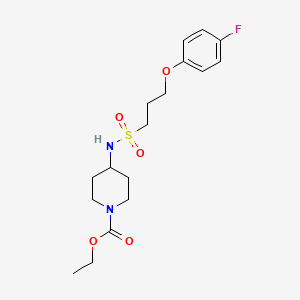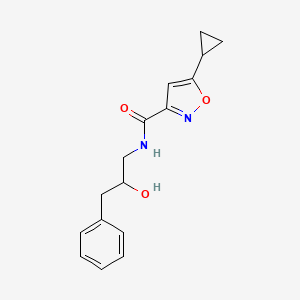
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that has gained interest in the scientific community due to its potential in various research applications. This compound is also known as AZD-6738 and is a potent inhibitor of the enzyme Ataxia-telangiectasia and Rad3-related (ATR), which is involved in DNA damage response pathways.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is through the inhibition of the ATR enzyme. ATR is involved in the DNA damage response pathway and is activated when DNA damage occurs. Inhibition of ATR prevents the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the ATR enzyme. This inhibition leads to the accumulation of DNA damage and subsequent cell death. Additionally, it has been found to enhance the effectiveness of radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride in lab experiments is its potency in inhibiting the ATR enzyme. This makes it an effective tool for studying the DNA damage response pathway. However, one limitation is that it may not be specific to ATR and may also inhibit other kinases, leading to off-target effects.
Orientations Futures
There are several future directions for research involving 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. One direction is to investigate its potential in combination with other chemotherapy agents for cancer treatment. Another direction is to study its effectiveness in inhibiting ATR in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine its specificity for ATR and potential off-target effects.
Méthodes De Synthèse
The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with azetidine in the presence of a base and a palladium catalyst. The resulting product is then purified and converted to the hydrochloride salt form.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has shown promising results in various scientific research applications. It has been found to be effective in inhibiting the growth of cancer cells, particularly in combination with other chemotherapy agents. Additionally, it has been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5;/h1-2,5,12H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHJOLMFRHQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)



![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)


![(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2912395.png)




